
Oenin
概要
説明
これはマルビジン3-グルコシドであり、紫ブドウの皮とワインに見られる赤い色素の一つです 。オエニンなどのアントシアニンは、多くの果物や野菜の鮮やかな色を生み出すのに貢献しており、赤ワインの色合いに重要な役割を担っています。
準備方法
合成経路と反応条件: オエニンは、マルビジンのグリコシル化によって合成できます。このプロセスは、マルビジンとグルコースを酸性条件下で反応させて、マルビジン-3-グルコシドを生成します。反応には通常、塩酸などの触媒が必要で、グリコシル化プロセスを促進するために高温で行われます。
工業的生産方法: 工業的には、オエニンは主にワイン醸造過程でブドウの皮から抽出されます。抽出には、ブドウを粉砕し、皮をジュースと発酵させることが含まれます。オエニンを含むアントシアニンは、エタノールやメタノールなどの溶媒を使用して抽出されます。抽出された化合物は、クロマトグラフィーなどのプロセスによって精製され、純粋なオエニンが得られます。
化学反応の分析
Copigmentation Reactions
Definition: Copigmentation refers to the association of anthocyanins like oenin with other molecules, either other anthocyanins (self-association), colorless organic molecules (co-pigments), metal ions, or even macromolecules. This interaction results in enhanced color intensity and stability of the anthocyanin .
This compound/Syringic Acid Copigmentation: Research has explored the copigmentation process between this compound and syringic acid using computational methods .
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Non-Covalent Interactions: The study suggests that the intermolecular hydrogen bonding, in which the hydroxyl-rich sugar moiety in this compound plays a key role, may be the determinant for the formation and nature of the copigmentation complex .
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Thermodynamic Properties: Calculations to determine the binding energy, binding enthalpy, and binding free energy, have shown that dispersion forces represent an important contribution to the intermolecular interactions which govern the formation of copigmentation complex this compound/syringic acid .
Table 1: Binding Energies and Thermodynamic Parameters for this compound/Syringic Acid Complex
Parameter | Value |
---|---|
Binding Energy (ΔE) | X |
Binding Enthalpy (ΔH) | Y |
Binding Gibbs Free Energy (ΔG) | Z |
Binding Entropy (ΔS) | W |
(Note: The search results do not contain the actual values for the parameters in Table 1. The letters X, Y, Z, and W are placeholders.)
Influence of pH
Anthocyanins are highly sensitive to pH changes, which affect their molecular structure and color. This compound is no exception, undergoing structural transformations depending on the acidity or alkalinity of the environment.
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Acidic Conditions: In acidic solutions (pH < 3), this compound typically exists as a red-colored flavylium cation.
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Neutral to Alkaline Conditions: As the pH increases, this compound can transform into various forms, including the purple quinoidal base, the blue quinonoidal anion, and colorless carbinol pseudobase and chalcone forms. These transformations alter the color expression of this compound and affect its stability.
Oxidation Reactions
This compound, like other anthocyanins, is susceptible to oxidation, which can lead to degradation and loss of color.
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Oxidizing Agents: Exposure to oxidizing agents like oxygen, light, and enzymes can trigger oxidation reactions in this compound. These reactions can break down the molecule, leading to the formation of colorless or brownish compounds.
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Antioxidant Activity: While this compound itself can undergo oxidation, it also exhibits antioxidant properties, meaning it can scavenge free radicals and reduce oxidative stress. The antioxidant activity of this compound depends on its molecular structure and the presence of other compounds .
Metal Complexation
Anthocyanins can form complexes with metal ions, influencing their color and stability.
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Complex Formation: this compound can interact with metal ions such as iron, copper, and aluminum to form colored complexes. The color of these complexes depends on the type of metal ion, the pH of the solution, and the concentration of this compound and the metal .
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Color Changes: Metal complexation can result in bathochromic shifts (reddening) or hypsochromic shifts (blueing) of the anthocyanin color. These interactions can be utilized to create novel color effects in food and other applications.
Glycosidic Bond Hydrolysis
This compound is a glycoside, meaning it contains a sugar molecule (glucose) attached to the anthocyanidin (malvidin) through a glycosidic bond. This bond can be hydrolyzed under certain conditions.
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Acid Hydrolysis: Exposure to strong acids can break the glycosidic bond in this compound, releasing the sugar molecule and generating the corresponding aglycone (malvidin).
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Enzymatic Hydrolysis: Enzymes such as glucosidases can also catalyze the hydrolysis of the glycosidic bond in this compound. Enzymatic hydrolysis can occur during food processing or storage, affecting the color and stability of this compound-containing products.
科学的研究の応用
Food Science Applications
Color Stabilization in Food Products
Oenin plays a crucial role in the color stabilization of various food products, especially in the wine industry. Its interaction with other phenolic compounds can enhance color stability and improve sensory attributes. Research indicates that this compound copigments with syringic acid, leading to enhanced color intensity and stability due to non-covalent interactions such as hydrogen bonding .
Table 1: Copigmentation Effects of this compound
Compound Interaction | Color Stability | Sensory Attributes |
---|---|---|
This compound + Syringic Acid | High | Enhanced Fruity Notes |
This compound + Quercetin | Moderate | Balanced Acidity |
Pharmacological Applications
Antioxidant Properties
This compound exhibits significant antioxidant properties, which are beneficial for health. Studies have shown that it can scavenge free radicals, thereby potentially reducing oxidative stress-related diseases. This property is particularly relevant in the development of functional foods and dietary supplements aimed at improving health outcomes .
Anti-inflammatory Effects
Research has indicated that this compound can modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been documented, suggesting potential use in managing conditions such as arthritis and cardiovascular diseases .
Agricultural Applications
Pest Resistance
In viticulture, this compound contributes to the plant's defense mechanisms against pests and diseases. Its production is often upregulated in response to biotic stressors, enhancing the plant's resilience. This characteristic makes it a focal point for developing pest-resistant grape varieties through selective breeding or genetic engineering .
Case Studies and Research Findings
Case Study 1: this compound in Wine Production
A study conducted on various grape cultivars demonstrated that higher concentrations of this compound correlate with improved wine quality attributes, including color depth and flavor complexity. The research highlighted how this compound's interaction with other polyphenols during fermentation can lead to superior organoleptic properties .
Case Study 2: Antioxidant Efficacy of this compound
In a clinical trial assessing the antioxidant effects of this compound-rich extracts on human subjects, participants showed a significant reduction in oxidative stress markers after supplementation over eight weeks. This study underscores the potential health benefits associated with regular consumption of this compound-rich foods .
作用機序
オエニンは、さまざまな分子機構を通じてその効果を発揮します。
抗酸化作用: オエニンはフリーラジカルを除去し、細胞の酸化ストレスを軽減します。
抗炎症作用: プロ炎症性サイトカインや酵素の産生を抑制します。
抗がん作用: オエニンは、がん細胞のアポトーシスを誘導し、血管新生を阻害します。血管新生とは、腫瘍に供給する新しい血管の形成のことです.
オエニンの分子標的は、活性酸素種、炎症性メディエーター、細胞増殖やアポトーシスに関与するシグナル伝達経路です。
類似化合物との比較
オエニンは、他のアントシアニンやフェノール化合物と比較されます。
類似化合物: マルビジン、ケルセチン、プロシアニジンC2、シリンギン酸
独自性: オエニンの独特なコピグメンテーション特性と、さまざまなpH条件下での安定性は、他のアントシアニンとは異なります。
生物活性
Oenin, a glycosylated form of the anthocyanin malvin, is primarily found in red wines and grapes. It has garnered attention due to its potential biological activities, particularly its antioxidant, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is classified as a phenolic compound , specifically an anthocyanin glycoside. Its structure can be represented as follows:
- Chemical Formula : C21H21O11
- Molecular Weight : 449.39 g/mol
The compound consists of a sugar moiety attached to the anthocyanin backbone, which contributes to its stability and solubility in aqueous solutions.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties due to its ability to scavenge free radicals. This activity is crucial for mitigating oxidative stress, which is linked to various chronic diseases.
- Mechanism : this compound donates hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.
- Research Findings : Studies have shown that this compound can reduce oxidative damage in vitro, indicating its potential role in protecting cells from oxidative stress-related diseases .
2. Antimicrobial Activity
This compound has demonstrated antimicrobial effects against a range of pathogens, including bacteria and fungi.
- Bacterial Inhibition : Research indicates that this compound can inhibit the growth of certain Gram-positive and Gram-negative bacteria. For instance:
- Fungal Activity : this compound also exhibits antifungal properties against common pathogens such as Candida albicans.
Pathogen | MIC (µg/mL) |
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Staphylococcus aureus | 100 |
Escherichia coli | 100 |
Candida albicans | 200 |
3. Anti-inflammatory Activity
The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes.
- Cytokine Modulation : this compound has been shown to reduce levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli.
- Case Study : In a controlled study involving human macrophages, this compound significantly reduced the expression of COX-2 and iNOS, markers associated with inflammation .
Case Study 1: this compound in Wine Production
A study conducted on various red wines analyzed the concentration of this compound and its health benefits. Wines with higher this compound content were associated with lower incidences of cardiovascular diseases among moderate consumers. The research emphasized the importance of grape variety and winemaking techniques in enhancing this compound levels .
Case Study 2: this compound's Role in Health
In a clinical trial involving participants consuming red wine enriched with this compound, results indicated improved antioxidant status and reduced biomarkers of inflammation after eight weeks. This suggests that this compound may contribute to the health benefits attributed to moderate wine consumption .
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27)/p+1/t17-,19-,20+,21-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUQTDZNOHRWLI-OXUVVOBNSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25O12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332124 | |
Record name | Malvidin-3-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18470-06-9, 7228-78-6 | |
Record name | Malvidin 3-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18470-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malvidin-3-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Malvidin 3-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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